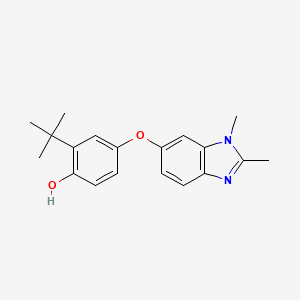
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenol Group: The phenol group can be introduced through an etherification reaction, where the benzimidazole derivative is reacted with a phenol derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antibacterial, antifungal, and anticancer agents. This compound may be investigated for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The tert-butyl and phenol groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-4-methylphenol: This compound shares the tert-butyl and phenol groups but lacks the benzimidazole moiety.
2,3-Dimethylbenzimidazole: This compound contains the benzimidazole core with dimethyl substitution but lacks the tert-butyl and phenol groups.
4-(2,3-Dimethylbenzimidazol-5-yl)phenol: This compound contains the benzimidazole and phenol groups but lacks the tert-butyl group.
Uniqueness
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol is unique due to the combination of its tert-butyl, dimethylbenzimidazole, and phenol groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol |
InChI |
InChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3 |
Clave InChI |
LQWRSCHPPDJXLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)C=C(C=C2)OC3=CC(=C(C=C3)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
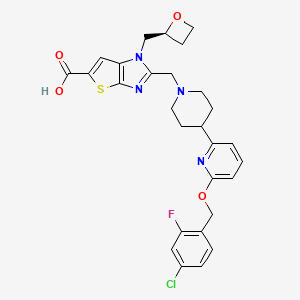

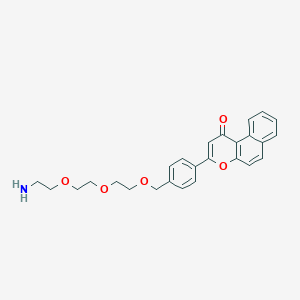

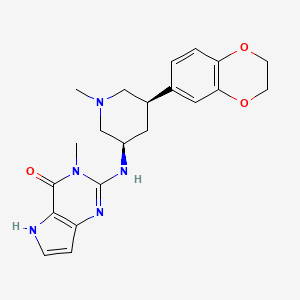
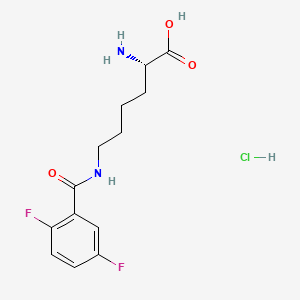

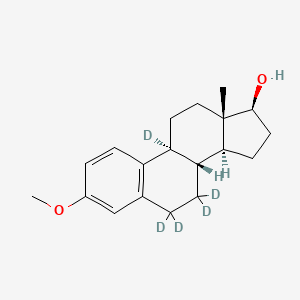

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
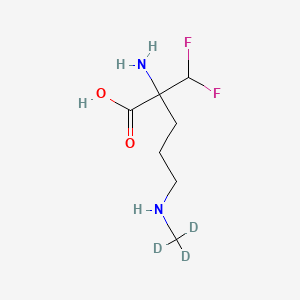
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
